molecular formula C7H2Cl3N3 B13685139 2,3,6-Trichloropyrido[2,3-b]pyrazine

2,3,6-Trichloropyrido[2,3-b]pyrazine

Cat. No.: B13685139
M. Wt: 234.5 g/mol
InChI Key: BRVIUKXANNPRCG-UHFFFAOYSA-N
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Description

2,3,6-Trichloropyrido[2,3-b]pyrazine is a sophisticated polyhalogenated fused heterocycle offered as a building block for advanced chemical synthesis. This compound features a pyridopyrazine core, a privileged structure in medicinal chemistry known for its diverse biological activities . The multiple chlorine substituents on the ring system make it a versatile and reactive intermediate for various cross-coupling and nucleophilic substitution reactions, facilitating the exploration of novel chemical space. The pyrido[2,3-b]pyrazine scaffold is of significant research interest due to its presence in compounds investigated for a wide spectrum of pharmacological applications. Derivatives of this core structure have been studied as potential antitumor agents, kinase inhibitors, antibacterial agents, and antimicrobial agents . Furthermore, this scaffold shows promise beyond pharmaceuticals; recent research has explored pyrido[2,3-b]pyrazine-based heterocycles for technological applications, including their use in electrochemical DNA biosensing and as materials with notable non-linear optical (NLO) properties . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses. Researchers are responsible for ensuring the safe handling and use of this compound in accordance with their institution's guidelines and all applicable regulations.

Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

2,3,6-trichloropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H2Cl3N3/c8-4-2-1-3-7(12-4)13-6(10)5(9)11-3/h1-2H

InChI Key

BRVIUKXANNPRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Gas-Phase Chlorination Using Molecular Sieve Catalysts

A prominent method involves the gas-phase chlorination of pyridine derivatives over molecular sieve catalysts, particularly HZSM-5, to selectively produce 2,3,6-trichloropyridine, a key intermediate structurally related to 2,3,6-trichloropyrido[2,3-b]pyrazine.

  • Raw Materials : Pyridine solution as the feedstock.
  • Catalyst : HZSM-5 molecular sieve with silica-alumina ratio between 50 and 400, preferably 100-400. This catalyst provides acid sites that facilitate selective chlorination while maintaining stability at elevated temperatures.
  • Reaction Conditions :
    • Temperature: 200°C to 450°C.
    • Molar ratio of pyridine to chlorine: 1:3 to 1:12.
    • Weight hourly space velocity (WHSV) of pyridine: 0.12 to 2 h⁻¹.
  • Process : Pyridine is preheated and vaporized, then passed with chlorine gas over the catalyst bed in a fixed-bed reactor.
  • Selectivity and Yield : Selectivity for 2,3,6-trichloropyridine reaches 95% or higher, with yields up to 90% reported.
  • Post-Processing : The reaction mixture is neutralized with alkaline reagents (NaOH, KOH, or Na₂CO₃) to remove residual chlorine and hydrogen chloride, followed by extraction with methylene chloride and recrystallization using anhydrous lower alcohols (methanol or ethanol) to purify the product.

This method offers a short process flow, low material costs, and simplified post-processing, making it industrially attractive.

Chlorination of 2,6-Dichloropyridine in the Gas Phase

Another method involves the selective chlorination of 2,6-dichloropyridine to produce 2,3,6-trichloropyridine and related chloropyridines.

  • Catalysts : Silicate-based catalysts such as silicate clay, mineral earth, pumice, or zeolite combined with additives like activated carbon, iron, zinc, or Lewis acid halides.
  • Reaction Conditions :
    • Temperature range: 200°C to 500°C.
    • Atmospheric pressure and anhydrous conditions preferred.
  • Process : Chlorine gas reacts continuously with 2,6-dichloropyridine or mixtures containing 2,3,6-trichloropyridine in the gas phase.
  • Selectivity : This process enables predominant production of 2,3,6-trichloropyridine with selectivity exceeding 50%, often above 80%.
  • Advantages : The process can be tuned to optimize the production of symmetrical tetrachloropyridines while minimizing unwanted polychloropyridine byproducts. The reaction times are significantly shorter compared to older methods requiring 45-90 hours.

Chlorination Using Metallic Halide Catalysts in Liquid Phase

Historically, chlorination of pyridine derivatives has been carried out in the liquid phase using metallic halide catalysts such as iron(III) chloride or tungsten hexachloride, often in the presence of hydrogen fluoride.

  • Example Conditions :
    • Temperature: 130°C to 180°C.
    • Pressure: Atmospheric to slightly elevated (up to 0.2 MPa).
    • Reaction time: Several hours to overnight.
  • Process : 2,3-Dichloro-5-(trichloromethyl)pyridine is chlorinated using catalysts like tungsten hexachloride or iron(III) chloride in pyridine solution with hydrogen fluoride.
  • Yields : Yields range from 63% to 92% depending on catalyst and conditions.
  • Notes : This method is less selective and requires careful handling of corrosive reagents like hydrogen fluoride.

Comparative Data Table of Preparation Methods

Method Catalyst(s) Temperature (°C) Pressure Selectivity (%) Yield (%) Reaction Time Notes
Gas-phase chlorination with HZSM-5 HZSM-5 molecular sieve 200 - 450 Atmospheric Up to 95 Up to 90 Short (minutes-hours) High selectivity, simple post-processing
Gas-phase chlorination of 2,6-dichloropyridine Silicate clay, zeolite + additives 200 - 500 Atmospheric >50, preferably >80 Not specified Short Tunable for tetrachloropyridine production
Liquid-phase chlorination with metallic halides FeCl₃, WCl₆ + HF 130 - 180 Atmospheric to 0.2 MPa Not specified 63 - 92 Several hours to overnight Corrosive reagents, moderate selectivity

Analysis of Preparation Methods

  • Catalyst Impact : Molecular sieve catalysts like HZSM-5 provide superior selectivity and yield due to their acidic sites and pore structures, facilitating controlled chlorination and minimizing side reactions.
  • Reaction Environment : Gas-phase reactions under anhydrous and atmospheric conditions favor cleaner reactions with easier separation and fewer byproducts compared to liquid-phase chlorination.
  • Temperature Control : Maintaining temperatures between 200°C and 450°C is critical for optimal chlorination without over-chlorination or decomposition.
  • Post-Reaction Processing : Neutralization and recrystallization steps are essential to remove residual chlorine and purify the product, especially in gas-phase methods.
  • Industrial Viability : The gas-phase chlorination of pyridine over molecular sieve catalysts is the most efficient and economically favorable method, offering high selectivity, yield, and simplified downstream processing.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrido[2,3-b]pyrazine derivatives .

Scientific Research Applications

2,3,6-Trichloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3,6-Trichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Findings :

  • Cholinesterase Inhibition : Nitro-substituted derivatives (e.g., 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine) exhibit dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, making them candidates for Alzheimer’s therapy .
  • Cytotoxicity : Pyrrolo[2,3-b]pyrazine derivatives like RP193 show low cytotoxicity while activating CFTR channels, contrasting with more toxic analogs (e.g., RP107, RP108) .
  • Antiproliferative Activity: 8-Substituted pyrido[2,3-b]pyrazines (e.g., 8-benzylamino) demonstrate moderate growth inhibition in melanoma cells, highlighting the role of amino group positioning .

Photophysical and Electronic Properties

Table 2: Photoelectric Performance of Pyrido[2,3-b]pyrazine-Based Materials

Compound Name Emission Range (nm) PLQY (%) ΔEST (eV) Application Reference
Pyrido[2,3-b]pyrazine-TADF derivatives 520–620 (Yellow/Orange) 20–98 0.01–0.23 OLEDs (EQE up to 20%)
2,3-Diphenyl-8-(N-pyrrolyl)pyrido[2,3-b]pyrazine N/A N/A N/A Optoelectronic tuning

Key Findings :

  • TADF Performance: Pyrido[2,3-b]pyrazine derivatives with twisted donor-acceptor (D-A) structures achieve small singlet-triplet energy gaps (ΔEST < 0.23 eV), enabling efficient thermally activated delayed fluorescence (TADF) for high-efficiency OLEDs .
  • Emission Tuning: Substitution with electron-donating groups (e.g., diphenylamine, phenothiazine) shifts emission wavelengths across the visible spectrum (blue to red) .

Key Findings :

  • Halogenation Efficiency : Chlorination and bromination reactions generally yield higher outputs (e.g., 62% for 2b-Cl) compared to iodination (5% for 4b), reflecting steric and electronic challenges .
  • Cross-Coupling Flexibility : Palladium- or copper-catalyzed amination/arylation enables diverse functionalization (e.g., indole, pyrrole substituents) .

Structural and Computational Insights

  • Dihedral Angles: Pyrido[2,3-b]pyrazine derivatives exhibit dihedral angles of 30°–80° between donor and acceptor moieties, influencing charge transfer and photoluminescence .
  • HOMO-LUMO Distribution : Electron-withdrawing groups (e.g., chlorine in 2,3,6-Trichloro derivative) localize LUMO on the pyrazine core, enhancing electron affinity for optoelectronic applications .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3,6-Trichloropyrido[2,3-b]pyrazine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multicomponent cyclization reactions using pyridine derivatives and halogenated reagents. Key steps include:

  • Precursor cyclization : Reacting 2,3-diaminopyridine with trichloroacetyl chloride under controlled temperatures (80–120°C) in anhydrous conditions to form the fused pyrido-pyrazine core .
  • Halogenation : Post-synthetic chlorination using phosphorus oxychloride (POCl₃) at reflux to introduce the 6-chloro substituent .
  • Optimization : Catalysts like BF₃·Et₂O improve regioselectivity, while microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) .
    • Critical Parameters : Yield depends on stoichiometric ratios (e.g., 1:1.2 for diaminopyridine:trichloroacetyl chloride) and inert atmospheres to prevent oxidation .

Q. What characterization techniques are essential for confirming the structure of 2,3,6-Trichloropyrido[2,3-b]pyrazine?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 8.2–8.5 ppm for pyrazine protons) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P2₁/c space group with β = 101.88°) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 229.96) .
    • Complementary Methods : FT-IR identifies C-Cl stretches (~750 cm⁻¹), while TGA/DSC assesses thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of 2,3,6-Trichloropyrido[2,3-b]pyrazine derivatives?

  • Methodology :

  • DFT Calculations : B3LYP/6-31G(d,p) models predict HOMO-LUMO gaps (e.g., 3.2 eV for the parent compound) and charge distribution, explaining redox activity in electrochemical sensing .
  • NLO Properties : Polarizability tensors computed at CAM-B3LYP level reveal second-order nonlinear optical (NLO) responses, critical for OLED applications .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) show reduced HOMO-LUMO gaps (2.8 eV), enhancing conductivity .

Q. How do substituent variations impact the biological activity of pyrido[2,3-b]pyrazine derivatives?

  • Structure-Activity Relationship (SAR) :

Substituent PositionGroupBiological Activity (IC₅₀)Target
3-Nitrophenyl (6n)-NO₂0.466 µM (AChE), 1.89 µM (BChE)Cholinesterases
3-Fluorophenyl (6f)-F0.899 µM (AChE)AChE
3-Methylphenyl (6c)-CH₃0.583 µM (BChE)BChE
  • Mechanistic Insight : Nitro groups enhance π-π stacking with enzyme active sites, while methyl groups improve hydrophobic interactions .

Q. What strategies resolve contradictions in reported bioactivity data for pyrido[2,3-b]pyrazine derivatives?

  • Case Example : Discrepancies in AChE inhibition (e.g., 6n vs. 6f) arise from assay variations (e.g., Ellman vs. radiometric methods).
  • Resolution :

  • Standardized Assays : Use identical enzyme sources (e.g., human recombinant AChE) and buffer conditions (pH 8.0) .
  • Meta-Analysis : Cross-validate with molecular docking (AutoDock Vina) to compare binding affinities across studies .

Q. How can electrochemical DNA sensing applications of 2,3,6-Trichloropyrido[2,3-b]pyrazine be optimized?

  • Experimental Design :

  • Electrode Modification : Drop-cast the compound onto glassy carbon electrodes (GCE) with Nafion binder (0.5% w/v) .
  • Detection Limits : Cyclic voltammetry (CV) in PBS (pH 7.4) achieves 10 nM sensitivity for dsDNA, with ΔEp = 85 mV for guanine oxidation .
    • Challenges : Signal drift due to adsorption; mitigate with graphene oxide (GO) nanocomposites to enhance stability .

Key Research Gaps and Recommendations

  • Synthetic Challenges : Improve regioselectivity in halogenation via flow chemistry .
  • Biological Studies : Expand in vivo models to assess blood-brain barrier penetration for neuroactive derivatives .
  • Computational Tools : Develop machine learning models to predict substituent effects on HOMO-LUMO gaps .

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